molecular formula C28H22N2O2S B7710606 (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7710606
M. Wt: 450.6 g/mol
InChI Key: MGCXVAPAUVJNST-PCLIKHOPSA-N
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Description

(4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines a quinoline derivative with an oxazolone ring

Properties

IUPAC Name

(4E)-4-[[6-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2S/c1-17-8-11-22(12-9-17)33-27-21(15-20-14-18(2)10-13-24(20)30-27)16-25-28(31)32-26(29-25)23-7-5-4-6-19(23)3/h4-16H,1-3H3/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCXVAPAUVJNST-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)C)C=C4C(=O)OC(=N4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)C)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Derivative: This step involves the synthesis of 6-methyl-2-[(4-methylphenyl)sulfanyl]quinoline through a series of reactions starting from commercially available precursors.

    Condensation Reaction: The quinoline derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the oxazolone ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or oxazolone rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

    Oxidation Products: Quinoline N-oxides and related derivatives.

    Reduction Products: Reduced quinoline and oxazolone derivatives.

    Substitution Products: Compounds with modified functional groups on the quinoline or oxazolone rings.

Scientific Research Applications

(4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials, such as organic semiconductors or light-emitting diodes.

    Chemical Biology: Researchers use the compound to study various biological processes and pathways, leveraging its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 6-methylquinoline and 2-phenylquinoline share structural similarities with the quinoline moiety of the compound.

    Oxazolone Derivatives: Compounds like 2-phenyl-4,5-dihydro-1,3-oxazol-5-one are structurally related to the oxazolone ring in the compound.

Uniqueness

What sets (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one apart is the combination of the quinoline and oxazolone moieties, which imparts unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for research and development.

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